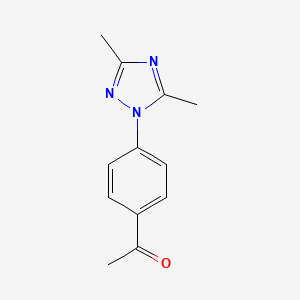
1-(4-(3,5-Dimethyl-1h-1,2,4-triazol-1-yl)phenyl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(3,5-Dimethyl-1h-1,2,4-triazol-1-yl)phenyl)ethan-1-one is a compound that belongs to the class of 1,2,4-triazole derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the triazole ring in the structure imparts significant pharmacological properties, making it a valuable compound for various applications.
Méthodes De Préparation
The synthesis of 1-(4-(3,5-Dimethyl-1h-1,2,4-triazol-1-yl)phenyl)ethan-1-one typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Substitution Reactions: The triazole ring is then substituted with the desired phenyl group through nucleophilic substitution reactions.
Final Functionalization:
Industrial production methods often involve optimizing these steps to achieve higher yields and purity. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained efficiently.
Analyse Des Réactions Chimiques
1-(4-(3,5-Dimethyl-1h-1,2,4-triazol-1-yl)phenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to alcohols or other reduced forms.
Substitution: The triazole ring can undergo nucleophilic or electrophilic substitution reactions, leading to various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(4-(3,5-Dimethyl-1h-1,2,4-triazol-1-yl)phenyl)ethan-1-one has numerous applications in scientific research:
Medicinal Chemistry: It is used in the development of new drugs due to its potential anticancer, antifungal, and antibacterial properties.
Biological Studies: The compound is used to study various biological pathways and mechanisms, particularly those involving the triazole ring.
Industrial Applications: It is used in the synthesis of other complex molecules and as an intermediate in various chemical processes.
Mécanisme D'action
The mechanism of action of 1-(4-(3,5-Dimethyl-1h-1,2,4-triazol-1-yl)phenyl)ethan-1-one involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with various biological targets, enhancing its binding affinity and specificity . This interaction can inhibit or activate specific pathways, leading to the desired pharmacological effects.
Comparaison Avec Des Composés Similaires
1-(4-(3,5-Dimethyl-1h-1,2,4-triazol-1-yl)phenyl)ethan-1-one can be compared with other similar compounds such as:
1-(4-(1H-1,2,4-Triazol-1-yl)phenyl)ethan-1-one: This compound lacks the dimethyl groups on the triazole ring, which may affect its biological activity and binding affinity.
1-(4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)ethan-1-one: The pyrazole ring in this compound may impart different pharmacological properties compared to the triazole ring.
The uniqueness of this compound lies in its specific substitution pattern, which can enhance its biological activity and specificity .
Propriétés
Formule moléculaire |
C12H13N3O |
|---|---|
Poids moléculaire |
215.25 g/mol |
Nom IUPAC |
1-[4-(3,5-dimethyl-1,2,4-triazol-1-yl)phenyl]ethanone |
InChI |
InChI=1S/C12H13N3O/c1-8(16)11-4-6-12(7-5-11)15-10(3)13-9(2)14-15/h4-7H,1-3H3 |
Clé InChI |
XRMFPAIWYCHRNF-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C(=N1)C)C2=CC=C(C=C2)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















